2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid is a complex organic compound with a molecular formula of C17H14N4O4. This compound is characterized by the presence of a pyrimidine ring, a pyridine ring, and an ethoxy group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group and pyridine rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups .
Scientific Research Applications
2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 5-Pyrimidinecarboxamide, 2- [5- [ (3-ethoxy-2-pyridinyl)oxy]-3-pyridinyl]-N- [ (3S)-tetrahydro-3-furanyl]
Uniqueness
Compared to similar compounds, 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid stands out due to its unique combination of functional groups and rings. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2186700-19-4 |
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Molecular Formula |
C17H14N4O4 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C17H14N4O4/c1-2-24-14-4-3-5-19-16(14)25-13-6-11(7-18-10-13)15-20-8-12(9-21-15)17(22)23/h3-10H,2H2,1H3,(H,22,23) |
InChI Key |
XYLTUJJJRPBHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)O |
Origin of Product |
United States |
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